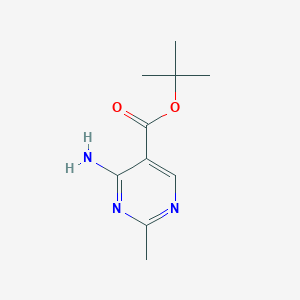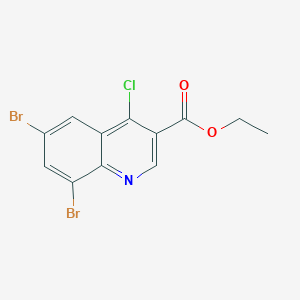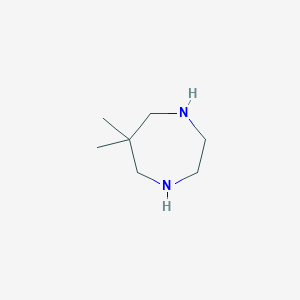
tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. It is a white crystalline powder that is used in scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate is not fully understood. However, it is believed to act as a nucleotide analogue, which can interfere with DNA synthesis and replication. This property makes it a potential candidate for the development of anticancer drugs.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against certain viruses such as herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate is its high purity and yield. This makes it an ideal starting material for the synthesis of other pyrimidine derivatives. However, its potential toxicity and limited solubility in water can be a limitation for certain experiments.
Direcciones Futuras
There are several future directions for the research on tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate. One direction is the development of new drugs based on its nucleotide analogue properties. Another direction is the study of its potential as a tool in the study of biological systems. Additionally, the development of new materials based on this compound could have significant applications in the fields of electronics and optics.
Conclusion
In conclusion, this compound is a chemical compound with a wide range of scientific research applications. Its unique properties make it an ideal starting material for the synthesis of other pyrimidine derivatives. Its potential as a tool in the study of biological systems and the development of new materials make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate involves the reaction between tert-butyl 2-aminoacetate and 2,4,5-trimethylpyrimidine-4,6-diol in the presence of a catalyst such as triethylamine. The reaction proceeds through an esterification process to form the final product. The yield of the synthesis process is typically high, and the purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-amino-2-methylpyrimidine-5-carboxylate has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of other pyrimidine derivatives. It has been used in the development of new drugs and as a tool in the study of biological systems. It has also been used in the development of new materials such as polymers and liquid crystals.
Propiedades
IUPAC Name |
tert-butyl 4-amino-2-methylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-6-12-5-7(8(11)13-6)9(14)15-10(2,3)4/h5H,1-4H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNSRBPJKAQIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3018696.png)



![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)
![Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B3018704.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)
![2-Isopropylbenzo[d]oxazol-6-amine](/img/structure/B3018709.png)

